

Scant Evidence Hinders Confirmation of BMS-191011's Reproducibility in Stroke Models

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Compound of Interest

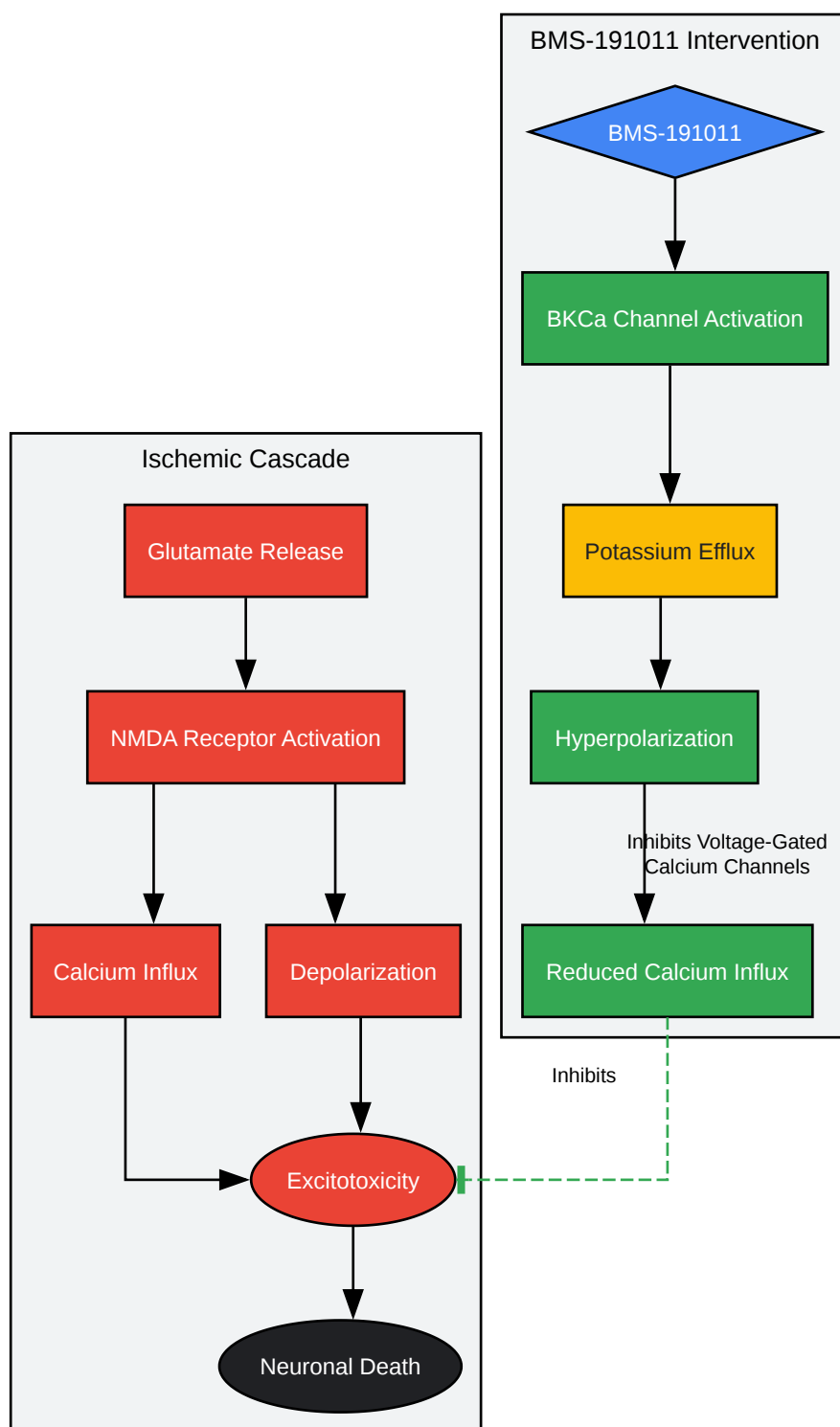
Compound Name: BMS-191011

Cat. No.: B7909879

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For researchers and drug development professionals, the promise of **BMS-191011**, a potent opener of large-conductance calcium-activated potassium (BKCa) channels, as a neuroprotective agent in focal stroke remains largely unsubstantiated due to a lack of comprehensive and independently verified data. While early preclinical evidence hinted at a modest therapeutic effect, the absence of multiple, robust studies makes it impossible to definitively assess the reproducibility of these findings, leaving its potential as a stroke therapeutic in question.

The primary mechanism behind **BMS-191011**'s proposed neuroprotective action lies in its ability to open BKCa channels on neurons. During an ischemic event, neurons in the affected brain region experience a massive influx of calcium, leading to a state of hyperexcitability known as excitotoxicity, which ultimately results in cell death. By opening BKCa channels, **BMS-191011** facilitates the outflow of potassium ions, causing the neuronal membrane to hyperpolarize. This hyperpolarization makes it more difficult for the neuron to fire, thereby reducing further calcium influx and mitigating the downstream cascade of excitotoxic cell death.



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Caption: Proposed neuroprotective signaling pathway of **BMS-191011** in ischemic stroke.

Limited Preclinical Data on BMS-191011

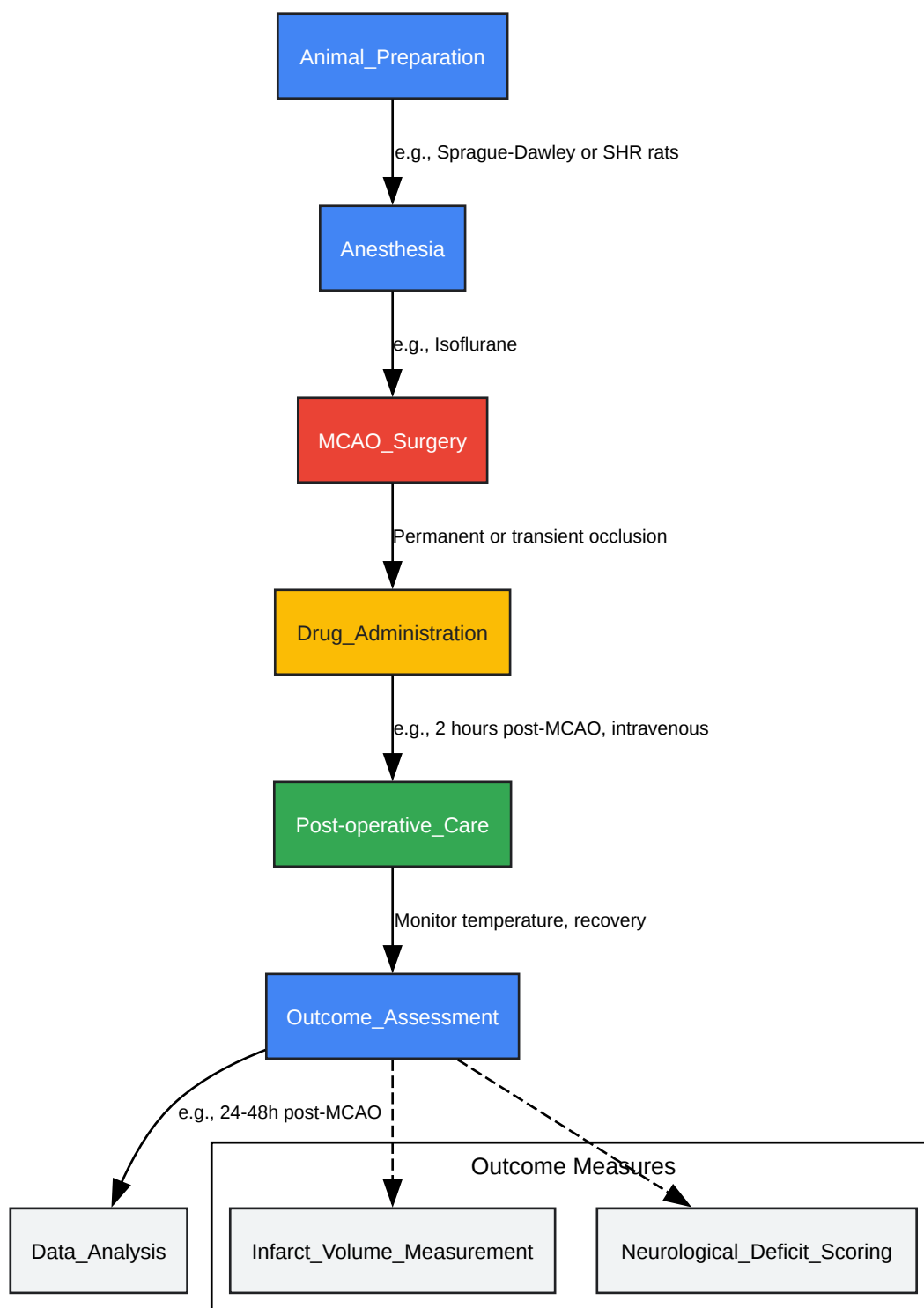
The most specific evidence for **BMS-191011**'s efficacy comes from a 2003 study on a water-soluble prodrug of the compound. This research, published in *Bioorganic & Medicinal Chemistry Letters* by Hewawasam and colleagues, reported a 12-17% reduction in cortical infarct volume in a rat model of permanent middle cerebral artery occlusion (MCAO). The prodrug was administered intravenously at doses ranging from 100 µg/kg to 1 mg/kg two hours after the ischemic insult.

For comparison, a structurally related BKCa channel opener, BMS-204352, has also been evaluated in similar models. A 2002 report by Jensen detailed that BMS-204352 significantly reduced cortical infarct volume in both spontaneously hypertensive rats (SHR) and normotensive Wistar rats following permanent MCAO. Doses as low as 0.3 mg/kg intravenously two hours post-occlusion were effective in SHR, while a range of 1 µg/kg to 1 mg/kg was effective in normotensive rats. However, it is noteworthy that BMS-204352 ultimately failed to demonstrate efficacy in a large-scale Phase III clinical trial for acute stroke, highlighting the significant challenges in translating preclinical findings in this area.

Compound	Animal Model	Stroke Model	Dosing Regimen	Primary Outcome
BMS-191011 Prodrug	Rat	Permanent MCAO	100 µg/kg to 1 mg/kg, single i.v. dose 2h post-occlusion	12-17% reduction in cortical infarct volume
BMS-204352	Spontaneously Hypertensive Rat (SHR)	Permanent MCAO	0.3 mg/kg, single i.v. dose 2h post-occlusion	Significant reduction in cortical infarct volume
BMS-204352	Normotensive Wistar Rat	Permanent MCAO	1 µg/kg to 1 mg/kg, i.v.	Significant reduction in cortical infarct volume

Standardized Experimental Protocols for Focal Stroke Models

The evaluation of neuroprotective agents like **BMS-191011** typically employs the middle cerebral artery occlusion (MCAO) model in rodents, which mimics the most common type of human ischemic stroke.



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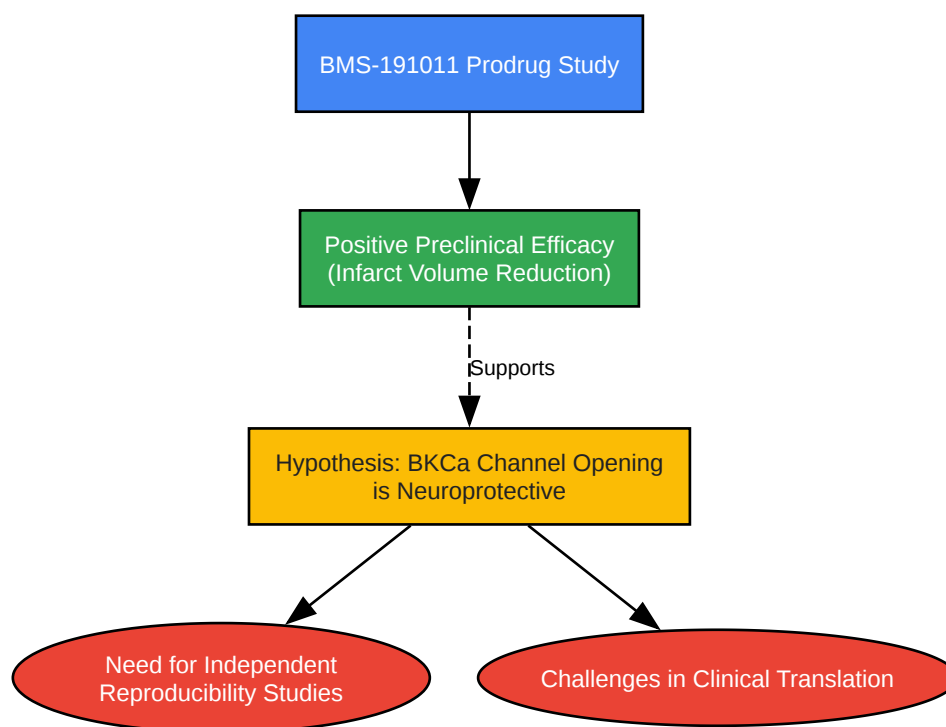
Caption: A generalized experimental workflow for evaluating neuroprotective agents in a rat MCAO model.

A typical experimental protocol involves the following key steps:

- **Induction of Ischemia:** In rats, the middle cerebral artery is occluded either permanently (e.g., by electrocoagulation) or transiently (e.g., using an intraluminal filament that is later withdrawn to allow reperfusion).
- **Drug Administration:** The test compound, in this case, a soluble form of **BMS-191011**, is administered at a specified time point after the onset of ischemia. The timing of administration is a critical factor in determining potential clinical relevance.
- **Assessment of Infarct Volume:** At a predetermined time after MCAO (commonly 24 or 48 hours), the animal is euthanized, and the brain is sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted tissue white, allowing for the quantification of the infarct volume.
- **Evaluation of Neurological Deficits:** Functional outcomes are assessed using a battery of behavioral tests that measure motor and sensory impairments resulting from the stroke.

The Path Forward: A Call for More Data

The limited publicly available data on **BMS-191011** in focal stroke models presents a significant hurdle for the research community. The initial positive, albeit modest, results for its prodrug have not been followed by a series of independent studies that would be necessary to build a strong case for its continued development for stroke.



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Caption: Logical flow from initial preclinical findings to future research needs for **BMS-191011**.

To ascertain the true potential of **BMS-191011**, further independent research is imperative. Such studies should not only aim to replicate the initial findings but also expand upon them by investigating different stroke models (e.g., transient occlusion), a broader range of doses and therapeutic windows, and long-term functional outcomes. Without such efforts, the reproducibility of **BMS-191011**'s effects in focal stroke models will remain an unresolved and critical question.

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